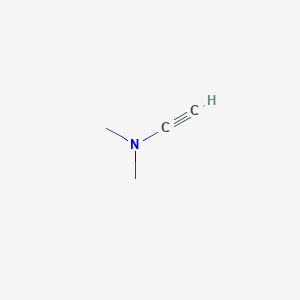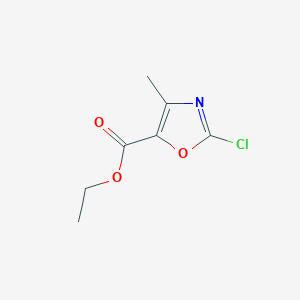
1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
The compound 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole is a derivative of 1,2,3-triazoles, which are a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. These compounds have garnered interest due to their diverse range of biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole involves the 1,3-dipolar cycloaddition of benzyl azide to propargyl halides or 1,4-dihalobutynes, yielding 1-benzyl-1,2,3-triazoles. Subsequent treatment of the hydroxymethyl derivatives with triphenylphosphine and carbon tetrachloride (C6H5)3P/CCl4 leads to the formation of chloromethyl-1,2,3-triazoles .
Molecular Structure Analysis
The molecular structure of 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole is characterized by the presence of a benzyl group attached to the 1-position of the triazole ring and a chloromethyl group at the 4-position. The triazole ring itself is a planar aromatic system, which is reflected in the bond distances and angles observed in crystallographic studies .
Chemical Reactions Analysis
1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the chloromethyl group can participate in nucleophilic substitution reactions, as seen in the synthesis of s-triazolo- and 1,2,4-oxadiazolo fused systems . Additionally, the benzyl group can be involved in reactions typical of aromatic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole derivatives are influenced by the substituents on the triazole ring. These compounds exhibit cytostatic activity, as demonstrated by their ability to inhibit the in vitro growth of HeLa cells and increase the life span of mice bearing tumors . The crystal structure of related compounds, such as bis(1-benzyl-1H-1,2,4-triazole) perchloric acid monosolvate, reveals intermolecular hydrogen bonding and non-classical C—H···O interactions, which are significant for the stability and solubility of these compounds .
Wissenschaftliche Forschungsanwendungen
Application 1: Potential Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase
- Summary of the Application : This compound has been studied for its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a key role in Alzheimer’s disease .
- Methods of Application or Experimental Procedures : A new sequence of 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs) were synthesized and assessed as BuChE and AChE inhibitors . Ellman’s approach was used for the evaluation of AChE and BuChE inhibitory activities .
- Results or Outcomes : Among all synthesized compounds, 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium bromide (BOP-1) was found to be the most active compound with dual activity for inhibition of AChE (IC50 5.90 0.07μM), and BuChE (IC50 6.76 1⁄4 0.04 μM) and 1-(4-chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium chloride (BOP-8) showed the highest AChE inhibitory activity (IC50s 1.11 0.09 μM) .
Application 2: Synthesis of Pyrazole Derivatives
- Summary of the Application : 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is used in the synthesis of pyrazole derivatives .
- Methods of Application or Experimental Procedures : The specific methods of synthesis would depend on the desired pyrazole derivative. Typically, this involves a series of organic reactions, including nucleophilic substitutions and condensation reactions .
- Results or Outcomes : The outcomes of these syntheses are new pyrazole derivatives, which can have various applications in medicinal chemistry, materials science, and other fields .
Application 3: Chemical Intermediate
- Summary of the Application : “1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole” is often used as a chemical intermediate in the synthesis of other complex organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of synthesis would depend on the desired end product. Typically, this involves a series of organic reactions, including nucleophilic substitutions and condensation reactions .
- Results or Outcomes : The outcomes of these syntheses are new organic compounds, which can have various applications in medicinal chemistry, materials science, and other fields .
Eigenschaften
IUPAC Name |
1-benzyl-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEJEUQPCJMKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512636 | |
| Record name | 1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole | |
CAS RN |
70380-29-9 | |
| Record name | 1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1338025.png)

![4-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1338031.png)







![4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1338057.png)
